molecular formula C21H26ClN5O3 B3501608 7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3501608
M. Wt: 431.9 g/mol
InChI Key: DWBUXSFJQBTANJ-UHFFFAOYSA-N
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Description

7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. The starting materials often include 2-chloro-5-methoxyphenol and cyclohexylamine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the chloro or methoxy groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural substrates.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylphenol
  • 2-Chloro-5-methoxyphenol
  • 2-Chloro-5-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

7-[(2-chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O3/c1-25-18-17(19(28)26(2)21(25)29)27(12-13-11-15(30-3)9-10-16(13)22)20(24-18)23-14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBUXSFJQBTANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CC4=C(C=CC(=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
7-[(2-Chloro-5-methoxyphenyl)methyl]-8-(cyclohexylamino)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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